molecular formula C17H19N3O B2923932 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile CAS No. 2034544-45-9

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B2923932
CAS No.: 2034544-45-9
M. Wt: 281.359
InChI Key: DXOZWHOIXOIREU-UHFFFAOYSA-N
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Description

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group and a nitrile group, along with a methyl-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets in biological systems. The oxazole moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring provides structural rigidity, enhancing the compound’s binding affinity to its targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile is unique due to its combination of a piperidine ring, phenyl group, nitrile group, and oxazole moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-phenylpiperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c1-14-15(11-19-21-14)12-20-9-7-17(13-18,8-10-20)16-5-3-2-4-6-16/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOZWHOIXOIREU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCC(CC2)(C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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